![molecular formula C25H25N3O2S B11041597 (1Z)-1-[2-(dimethylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041597.png)
(1Z)-1-[2-(dimethylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound “(1Z)-1-[2-(dimethylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its complex structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the pyrroloquinoline core, and the final coupling of these fragments. Typical reaction conditions may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrroloquinoline Core: This may involve multi-step reactions such as Friedländer synthesis or Pictet-Spengler reaction.
Final Coupling: The final step may involve coupling the thiazole and pyrroloquinoline fragments under conditions such as palladium-catalyzed cross-coupling.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
High-Throughput Screening: To identify the best catalysts and solvents.
Process Optimization: To scale up the synthesis while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
The compound may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Chemical Research: As a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Inhibiting or activating specific biological pathways.
Modulating Cellular Processes: Affecting cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-[2-(dimethylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Similar compounds may include other thiazole or pyrroloquinoline derivatives with slight variations in their substituents.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C25H25N3O2S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(5Z)-2-(dimethylamino)-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H25N3O2S/c1-24(2)14-25(3,15-10-7-6-8-11-15)17-13-9-12-16-18(22(30)28(24)19(16)17)20-21(29)26-23(31-20)27(4)5/h6-13H,14H2,1-5H3/b20-18- |
InChI Key |
IYHAOEREACNPBD-ZZEZOPTASA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC\3=C2N1C(=O)/C3=C\4/C(=O)N=C(S4)N(C)C)(C)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3=C4C(=O)N=C(S4)N(C)C)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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